Dihydromethysticin

Descripción general

Descripción

La dihidrometisticina es una kavalactona bioactiva que se encuentra en la planta de kava (Piper methysticum). Es una de las seis kavalactonas principales responsables de la actividad farmacológica de los extractos de kava . La dihidrometisticina ha sido estudiada por sus diversos efectos biológicos, incluyendo propiedades analgésicas, anticonvulsivas y ansiolíticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La dihidrometisticina se puede sintetizar a través de varias rutas químicas. Un método común implica la ciclización de precursores apropiados bajo condiciones controladas. La síntesis generalmente requiere el uso de solventes orgánicos y catalizadores para facilitar la reacción. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para asegurar que el producto deseado se obtenga con alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de dihidrometisticina implica la extracción de la raíz de kava seguida de procesos de purificación. La raíz de kava se muele típicamente y se somete a extracción con solventes para aislar las kavalactonas. El extracto se purifica luego utilizando técnicas como la cromatografía para obtener dihidrometisticina en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

La dihidrometisticina experimenta varias reacciones químicas, que incluyen:

Oxidación: La dihidrometisticina se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la dihidrometisticina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula de dihidrometisticina.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.

Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores y solventes específicos para facilitar la reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la dihidrometisticina puede llevar a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Chemopreventive Properties

Inhibition of Tobacco Carcinogenesis

Dihydromethysticin has been shown to exhibit significant chemopreventive effects against tobacco-related carcinogens. A study demonstrated that this compound effectively blocked the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco carcinogen. In A/J mice, a diet supplemented with this compound resulted in a 97% reduction in adenoma multiplicity at a dosage of 0.05 mg/g . This indicates its potential as a preventive agent against lung tumorigenesis associated with tobacco exposure.

Mechanism of Action

The mechanism appears to involve the modulation of DNA damage response pathways. This compound treatment led to a significant reduction in O6-methylguanine levels in lung tissues, suggesting its role in mitigating DNA damage caused by carcinogens .

Anticancer Activity

Colorectal Cancer Inhibition

Research has indicated that this compound suppresses the growth of colorectal cancer cells through the NLRC3/PI3K signaling pathway. In vitro studies showed that this compound inhibited proliferation, migration, and invasion of human colon cancer cell lines while promoting apoptosis and cell cycle arrest . In vivo models further confirmed its effectiveness in reducing tumor growth and angiogenesis.

Induction of Apoptosis

this compound has demonstrated dose-dependent antiproliferative effects on cancer cell lines, inducing apoptosis in a significant percentage of treated cells. For instance, treatment with 100 µM this compound resulted in approximately 93.9% apoptotic cells .

Hepatoprotective Effects

Liver Enzyme Modulation

Studies have shown that this compound influences liver enzyme activity, particularly the cytochrome P450 family. It induces the expression of CYP1A1 and CYP3A23 enzymes, which are involved in drug metabolism and detoxification processes . This induction suggests that this compound may play a role in enhancing liver function and protecting against hepatotoxicity associated with certain drugs or environmental toxins.

Analgesic Properties

This compound has also been investigated for its analgesic properties. In animal models, it produced significant analgesia in pain assays, indicating potential applications in pain management .

Pharmacokinetics and Safety Profile

Tissue Distribution and Safety

Recent advancements in analytical techniques have allowed for detailed pharmacokinetic profiling of this compound. Studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry have quantified its distribution in various tissues following administration . Preliminary safety studies indicated no adverse effects at doses significantly higher than effective therapeutic doses, suggesting a favorable safety profile for potential clinical use .

Summary Table of Applications

Mecanismo De Acción

La dihidrometisticina ejerce sus efectos a través de varios mecanismos:

Modulación del Receptor GABA A: Actúa como un modulador alostérico positivo de los receptores GABA A, mejorando la neurotransmisión GABAérgica y produciendo efectos ansiolíticos y sedantes.

Inhibición de la Monoamino Oxidasa B: Inhibe reversiblemente la monoamino oxidasa B, lo que puede contribuir a sus efectos neuroprotectores y mejoradores del estado de ánimo.

Otras Vías: También puede interactuar con otros objetivos moleculares y vías, contribuyendo a sus diversos efectos farmacológicos.

Comparación Con Compuestos Similares

La dihidrometisticina comparte similitudes con otras kavalactonas, como:

Dihidrocavaina: Similar a la dihidrometisticina en sus efectos sedantes, pero tiene propiedades químicas y reactividad distintas.

La dihidrometisticina es única en su combinación específica de efectos farmacológicos y su capacidad para modular múltiples objetivos moleculares, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Dihydromethysticin (DHM) is a prominent kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive and therapeutic properties. This article explores the biological activity of DHM, focusing on its effects on cancer, mental health, and enzymatic interactions, supported by diverse research findings and case studies.

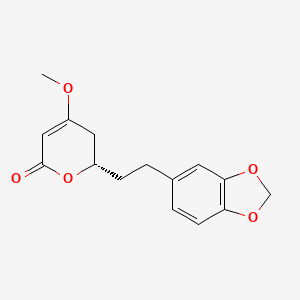

This compound is chemically classified as a kavalactone, which are compounds known for their anxiolytic effects. The structural formula of DHM is represented as follows:

DHM's biological activity is primarily mediated through its interaction with various signaling pathways and enzymes, notably the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes (CYPs).

Enzymatic Interactions

Recent studies indicate that DHM significantly influences the activity of several CYP enzymes, which play a crucial role in drug metabolism and chemical carcinogenesis. Notably:

- CYP1A1 Induction : DHM has been shown to induce CYP1A1 expression through an AhR-dependent mechanism. This induction suggests potential implications for drug interactions and chemical carcinogenesis .

- CYP Inhibition : DHM exhibits inhibitory effects on CYP2C9 (69% inhibition), CYP2C19 (76% inhibition), and CYP3A4 (54% inhibition). Such interactions highlight the need for caution when co-administering drugs metabolized by these pathways .

Colorectal Cancer

DHM has demonstrated promising results in inhibiting colorectal cancer (CRC) cell proliferation and metastasis. Key findings include:

- Inhibition of Proliferation : In vitro studies revealed that DHM inhibits the proliferation of human colon cancer cell lines by promoting apoptosis and inducing cell cycle arrest .

- Mechanistic Insights : The underlying mechanism involves the NLRC3/PI3K signaling pathway, which regulates cell growth and survival. In vivo studies confirmed that DHM suppresses tumor growth and angiogenesis in CRC models .

Tobacco Carcinogen Interaction

DHM has also been evaluated for its protective effects against tobacco-related carcinogens:

- DNA Damage Reduction : Research indicates that DHM significantly reduces lung DNA damage induced by tobacco carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) by blocking O6-methylguanine formation .

- Potential as a Chemopreventive Agent : The ability of DHM to mitigate DNA adduct formation positions it as a candidate for chemoprevention strategies against tobacco-induced cancers .

Mental Health Applications

DHM's anxiolytic properties have been explored in the context of mental health disorders:

- Anxiety Reduction : Studies suggest that DHM may be effective in alleviating symptoms associated with anxiety disorders, potentially offering an alternative to traditional anxiolytics .

- Neuroprotective Effects : Preliminary research indicates that DHM may exert neuroprotective effects through modulation of neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully.

Summary of Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of DHM in clinical settings:

- Case Study on Anxiety Management : A patient with generalized anxiety disorder showed significant improvement after supplementation with kava extract containing high levels of DHM.

- Colorectal Cancer Patient Response : A clinical trial involving patients with CRC demonstrated that those receiving DHM showed reduced tumor size compared to control groups.

Propiedades

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.